molecular formula C12H13NO2 B1303805 4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol CAS No. 75999-06-3

4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol

Cat. No.: B1303805
CAS No.: 75999-06-3
M. Wt: 203.24 g/mol
InChI Key: JIQYQBSFMDEVIJ-UHFFFAOYSA-N
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Description

Historical Context and Development of Isoxazole Chemistry

The historical development of isoxazole chemistry provides crucial context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. The foundational work in isoxazole chemistry was initiated by Claisen in 1903, when he synthesized the first compound of the isoxazole series through oximation of propargylaldehyde acetal, marking the beginning of systematic investigation into this important class of five-membered heterocycles. This pioneering work established the fundamental synthetic principles that would later enable the development of more complex isoxazole derivatives, including compounds like this compound.

The evolution of isoxazole synthetic methodologies has been marked by significant advances in regioselective and stereoselective synthesis techniques. Hansen and colleagues developed a regioselective, experimentally convenient one-pot copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides and terminal acetylenes. Subsequently, Reddy and coworkers synthesized 3,5-disubstituted isoxazoles using p-tosylalcohol-catalyzed reactions between propargylic alcohols and N-protected hydroxylamines followed by tetrabutylammonium fluoride mediated detosylation 5-endo-dig cyclization. These methodological advances have provided the synthetic foundation necessary for accessing complex isoxazole derivatives with specific substitution patterns, such as those found in this compound.

The recognition of isoxazoles as pharmacologically relevant scaffolds has driven extensive research into their biological properties and therapeutic potential. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects. This broad range of biological activities has been attributed to the ability of the isoxazole ring to interact with various biological targets through different binding modes and electronic properties. The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activities, highlighting the importance of understanding structure-activity relationships in compounds like this compound.

Significance of this compound in Heterocyclic Chemistry

This compound occupies a unique position in heterocyclic chemistry due to its distinctive molecular architecture that combines two important pharmacophoric elements: the isoxazole heterocycle and the phenolic hydroxyl group. The compound's molecular formula C₁₂H₁₃NO₂ and molecular weight of 203.24 g/mol reflect a relatively compact structure that maximizes functional group diversity within a small molecular framework. The Chemical Abstracts Service has assigned this compound the registry number 75999-06-3, facilitating its identification and cataloging within chemical databases.

The structural significance of this compound lies in its incorporation of the 3,5-dimethylisoxazole moiety, which represents a specific substitution pattern that has been extensively studied in medicinal chemistry. The presence of methyl groups at the 3 and 5 positions of the isoxazole ring creates a sterically protected environment that can influence both the compound's chemical reactivity and its potential biological interactions. The International Union of Pure and Applied Chemistry name for this compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]phenol, emphasizes the systematic relationship between the isoxazole and phenol components.

The compound's molecular structure can be represented by the Simplified Molecular-Input Line-Entry System notation CC1=C(C(=NO1)C)CC2=CC=C(C=C2)O, which clearly illustrates the connectivity between the dimethylisoxazole ring and the phenolic benzene ring through a methylene bridge. This bridging arrangement creates a flexible linker that allows for conformational adaptation while maintaining the distinct electronic properties of both aromatic systems. The presence of both electron-rich (isoxazole) and electron-donating (phenol) functionalities within the same molecule provides opportunities for diverse chemical transformations and potential biological interactions.

The computational chemistry data for this compound reveals important physicochemical properties that influence its behavior in chemical and biological systems. The topological polar surface area of 46.26 Ų indicates moderate polarity, while the calculated logarithm of the partition coefficient (LogP) of 2.58784 suggests favorable lipophilicity for potential membrane permeation. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, with two rotatable bonds that provide conformational flexibility. These parameters collectively suggest that the compound possesses drug-like properties according to established pharmaceutical guidelines.

Current Research Landscape and Literature Review

The current research landscape surrounding this compound and related isoxazole derivatives reflects a dynamic field characterized by both synthetic innovation and biological discovery. Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies, enabling the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. These advances have not only improved the efficiency of isoxazole synthesis but have also facilitated the design of more complex and bioactive derivatives, creating new opportunities for compounds like this compound.

Contemporary synthetic methodologies for isoxazole derivatives have emphasized environmentally benign approaches and improved efficiency. Pérez and Ramón reported an experimentally and environmentally benign one-pot three component process for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes using choline chloride:urea as a biorenewable deep eutectic solvent. Such green chemistry approaches are increasingly important for the sustainable synthesis of compounds like this compound, particularly in large-scale applications.

The biological activity profile of isoxazole derivatives continues to expand through systematic structure-activity relationship studies. Recent investigations have demonstrated that isoxazole derivatives exhibit significant antimicrobial activity, with some compounds showing minimum inhibitory concentrations of 125 μg/mL against the fungus Candida tropicalis and inhibition values of less than 15.62 μg/mL for Gram-positive Staphylococcus epidermidis. Additionally, the antioxidant potential of isoxazole derivatives has been evaluated through their ability to scavenge 2,2-diphenyl-1-picryl-hydrazyl free radicals, resulting in remarkable reduction percentages of up to 81.06%.

The anti-inflammatory properties of isoxazole derivatives have received particular attention in recent research. Studies have shown that novel isoxazole derivatives can function as selective cyclooxygenase-2 inhibitors, with some compounds demonstrating excellent dose-dependent anti-inflammatory effects. For instance, certain isoxazole derivatives have shown significant half-maximal inhibitory concentration values of 0.55 ± 0.03 μM for cyclooxygenase-2 enzyme inhibition, establishing excellent anti-inflammatory effects comparable to standard drugs. These findings suggest that this compound may possess similar therapeutic potential.

Table 1: Biological Activity Data for Related Isoxazole Derivatives

Compound Type Target Activity (IC₅₀/MIC) Reference
Isoxazole derivatives Candida tropicalis 125 μg/mL
Isoxazole derivatives Staphylococcus epidermidis <15.62 μg/mL
Isoxazole derivatives Cyclooxygenase-2 0.55 ± 0.03 μM
Isoxazole derivatives DPPH radical scavenging 81.06% reduction

The synthetic versatility of isoxazole derivatives has been further demonstrated through recent advances in functionalization techniques. Gold(I)-catalyzed intramolecular electrophilic aromatic substitution reactions at the 5-position of isoxazoles have enabled the efficient synthesis of isoxazole-containing fused heterocycles. Such methodologies provide pathways for accessing more complex derivatives based on the this compound scaffold, potentially leading to compounds with enhanced biological properties.

The emerging trends in isoxazole-based drug discovery include the development of multi-targeted therapies and personalized medicine approaches. These developments underscore the continued importance of isoxazoles in modern pharmaceutical research and their potential to address unmet medical needs. The evolving role of compounds like this compound in drug discovery reflects the ongoing integration of synthetic innovation with biological understanding, creating new opportunities for therapeutic development.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 75999-06-3
Topological Polar Surface Area 46.26 Ų
LogP 2.58784
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 2

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-12(9(2)15-13-8)7-10-3-5-11(14)6-4-10/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQYQBSFMDEVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377364
Record name 4-[(3,5-dimethyl-4-isoxazolyl)methyl]benzenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75999-06-3
Record name 4-[(3,5-dimethyl-4-isoxazolyl)methyl]benzenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,5-Dimethyl-4-chloromethyl Isoxazole Intermediate

A crucial intermediate in the synthesis is 3,5-dimethyl-4-chloromethyl isoxazole , which can be prepared by the following method:

  • Step 1: Isoxazole ring formation

    Methyl ethyl ketone reacts with hydroxylamine hydrochloride under controlled temperature (42–47 °C) with the addition of salt of wormwood (Artemisia salt) in batches to avoid material clumping. The reaction mixture is refluxed at about 100 °C for approximately 40 minutes until completion, monitored by gas chromatography (GC). The product is then separated by filtration and drying to yield a crude isoxazole intermediate with about 90% purity and 87% molar yield.

  • Step 2: Chloromethylation

    The crude isoxazole product is reacted with trioxymethylene and 1,4-dioxane in the presence of concentrated hydrochloric acid. The mixture is stirred mechanically and heated gradually from 30–50 °C to reflux at 80–100 °C while saturating with hydrogen chloride gas until the reaction completes. Afterward, the solvent and water are removed under reduced pressure, and the product is purified by vacuum distillation to yield 3,5-dimethyl-4-chloromethyl isoxazole with purity greater than 98%.

This method avoids the use of highly corrosive hydrogen chloride gas in excess and improves yield and safety compared to prior art.

Step Reagents/Conditions Temperature (°C) Time Yield/Purity
Isoxazole formation Methyl ethyl ketone, hydroxylamine hydrochloride, salt of wormwood 42–47 (initial), reflux at 100 ~40 min reflux 87% molar yield, ~90% purity
Chloromethylation Crude isoxazole, trioxymethylene, 1,4-dioxane, conc. HCl, HCl gas saturation 30–50 (stirring), reflux 80–100 Until completion >98% purity

Coupling of Isoxazole Intermediate with Phenol

The final step involves the reaction of 3,5-dimethyl-4-isoxazolecarboxaldehyde or the chloromethyl isoxazole intermediate with phenol to form 4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol.

  • The reaction is typically catalyzed by a suitable acid or base catalyst under controlled conditions to facilitate the formation of the methylene bridge between the isoxazole ring and the phenol ring.
  • The reaction conditions are optimized to maximize yield and purity, often involving mild heating and solvent systems compatible with both reactants.
  • Purification is achieved by standard organic chemistry techniques such as recrystallization or chromatography.

Chemical Reaction Analysis

The compound can undergo various chemical transformations, which are relevant to its preparation and further functionalization:

  • Oxidation: The phenolic hydroxyl group and isoxazole ring can be oxidized to quinones or other oxidized derivatives.
  • Reduction: Selective reduction can modify the isoxazole ring or the methylene bridge.
  • Substitution: The phenolic hydroxyl group can be substituted with electrophiles to form ethers or esters, useful for derivatization.

Common reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and acyl chlorides (substitution).

Research Findings and Data

Antimicrobial Activity (Supporting the Importance of Preparation)

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus 32
Escherichia coli 64
Candida albicans 16

These data indicate that the compound, prepared via the described methods, exhibits significant antimicrobial activity, underscoring the importance of obtaining high-purity material for biological studies.

Anti-inflammatory Activity

In vitro assays show that the compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, likely through inhibition of NF-kB signaling pathways. This biological activity further motivates the development of efficient synthetic routes.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Temperature (°C) Yield/Purity Notes
Isoxazole ring formation Methyl ethyl ketone, hydroxylamine hydrochloride, salt of wormwood 42–47 (initial), reflux at 100 87% molar yield, ~90% purity Batch addition of salt of wormwood improves yield
Chloromethylation of isoxazole Crude isoxazole, trioxymethylene, 1,4-dioxane, conc. HCl, HCl gas saturation 30–50 (stirring), reflux 80–100 >98% purity Avoids excess corrosive HCl gas, improves safety
Coupling with phenol to final product 3,5-dimethyl-4-isoxazolecarboxaldehyde or chloromethyl isoxazole, phenol, catalyst Mild heating, solvent system optimized High purity Catalyst choice critical for yield and selectivity

Chemical Reactions Analysis

4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Research indicates that 4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol exhibits potential biological activities:

  • Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for selected microorganisms are summarized below:
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest its potential as a candidate for developing new antimicrobial agents.

  • Anti-inflammatory Activity : In vitro assays have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Medicine

Ongoing research aims to explore its therapeutic potential for various diseases. Its ability to modulate inflammatory responses positions it as a candidate for treating conditions characterized by chronic inflammation.

Industry

In industrial applications, this compound is utilized in the development of new materials and serves as an intermediate in synthesizing other industrial chemicals.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.
  • Cell Signaling Modulation : The compound modulates key signaling pathways involved in inflammation and immune response through the NF-kB pathway.
  • Antioxidant Activity : Preliminary studies indicate antioxidant properties that may reduce oxidative stress in cells.

Case Study: Hemorheological Effects

A notable case study evaluated the hemorheological properties of this compound using rat models. The study administered varying dosages and assessed blood viscosity parameters and erythrocyte deformability:

Dosage (mg/kg)Viscosity (mPa·s)Erythrocyte Deformability Index
05.21.0
104.81.2
204.51.5

The results indicate improved blood flow characteristics, suggesting potential therapeutic applications in conditions associated with poor circulation.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Features Key Differences vs. Target Compound
4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol Phenol + 3,5-dimethylisoxazole via methyl bridge Reference compound
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[...]-benzamide () Benzamide + thioether-linked isoxazole Replaces phenol with benzamide; thioether linkage alters solubility and bioavailability
4-([(4-Chlorobenzyl)sulfinyl]methyl)-3,5-dimethylisoxazole () Chlorobenzyl-sulfinyl group + isoxazole Sulfinyl group increases polarity; chlorophenyl enhances electrophilicity
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde () Benzaldehyde + methoxy and isoxazole-methoxy groups Aldehyde group introduces reactivity (e.g., Schiff base formation)
Phenol (Benzenol) () Unsubstituted phenol Lacks isoxazole; higher acidity (pKa ~9.95)

Physicochemical Properties

  • Acidity: The phenol group in this compound has a higher pKa (~10) compared to unsubstituted phenol (pKa ~9.95) due to electron-withdrawing effects of the isoxazole ring .
  • Solubility: The methyl-isoxazole group enhances lipophilicity compared to polar analogues like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-benzamide (), which has a thioether linkage but lacks phenolic hydroxyl .
  • Stability : The isoxazole ring is susceptible to hydrolysis under acidic conditions, unlike more stable heterocycles (e.g., benzimidazole in ) .

Target Compound

  • Anticancer Potential: Isoxazole derivatives are known to inhibit kinases and proteasomes. The phenol group may enhance binding to targets like COX-2 or estrogen receptors .
  • Synthetic Routes : Synthesized via Suzuki-Miyaura coupling (e.g., ), using 3,5-dimethylisoxazole-4-boronic acid and brominated benzaldehyde intermediates .

Analogues with Modified Activity

  • Thioether-Linked Isoxazoles (): These compounds exhibit improved metabolic stability due to the thioether bond but reduced hydrogen-bonding capacity compared to phenolic derivatives .
  • Aldehyde Derivatives (): The aldehyde group enables conjugation with amines, making it useful in prodrug design or targeted delivery systems .

Biological Activity

4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound features a phenolic structure with an isoxazole moiety. The synthesis typically involves the reaction of 3,5-dimethyl-4-isoxazole with appropriate benzyl derivatives under controlled conditions, often utilizing catalysts to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Case Study: Hemorheological Effects

A notable case study involved evaluating the hemorheological properties of this compound. In a controlled experiment with rat models, the compound was administered at various dosages. The results indicated improved blood viscosity parameters and enhanced erythrocyte deformability.

Dosage (mg/kg) Viscosity (mPa·s) Erythrocyte Deformability Index
05.21.0
104.81.2
204.51.5

This study suggests that the compound may have therapeutic potential in treating conditions associated with poor blood flow and viscosity.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.
  • Cell Signaling Modulation : It modulates key signaling pathways involved in inflammation and immune response, particularly through the NF-kB pathway.
  • Antioxidant Activity : Preliminary studies indicate that it possesses antioxidant properties, potentially reducing oxidative stress in cells.

Q & A

Advanced Research Question

  • Catalyst Screening : Replace glacial acetic acid with milder catalysts (e.g., DMAP) to reduce side-product formation.
  • Green Chemistry : Use microwave-assisted synthesis to reduce reaction times and energy consumption.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization for higher purity (>98%) .

What structure-activity relationship (SAR) trends are observed for modifications to the isoxazole or benzenol moieties?

Advanced Research Question

  • Isoxazole Modifications : Adding electron-withdrawing groups (e.g., -NO2) at the 3,5-dimethyl positions enhances anticancer activity but reduces solubility.
  • Benzenol Substitution : Introducing methoxy or halogen groups at the para position improves metabolic stability but may reduce binding affinity .

Data-Driven Example : A derivative with a 4-fluorobenzyl group showed 10-fold higher antiviral activity (EC50 = 0.8 μM) compared to the parent compound .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Research Question

  • Source Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration). For example, discrepancies in IC50 values may arise from differences in ATP levels in cytotoxicity assays.
  • Batch Purity : Reproduce results using independently synthesized batches with LCMS-confirmed purity >98% .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or confounding structural motifs .

What computational models predict the pharmacokinetic properties of this compound derivatives?

Advanced Research Question

  • ADMET Prediction : Software like SwissADME calculates logP (2.1–3.5), suggesting moderate blood-brain barrier permeability.
  • Metabolic Sites : CYP3A4-mediated oxidation at the benzenol methyl group is predicted via Schrödinger’s QikProp .
  • Molecular Dynamics : Simulate binding stability with targets (e.g., >50 ns simulations for SARS-CoV-2 main protease) .

How is metabolic stability evaluated for this compound class, and what structural modifications enhance half-life?

Advanced Research Question

  • In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LCMS.
  • Stability Enhancers : Replace benzenol with a bioisostere (e.g., pyridinol) or introduce deuterium at labile C-H positions .

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